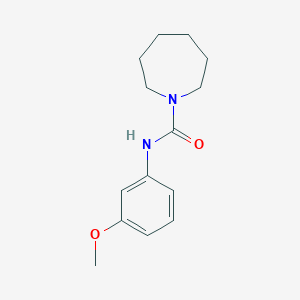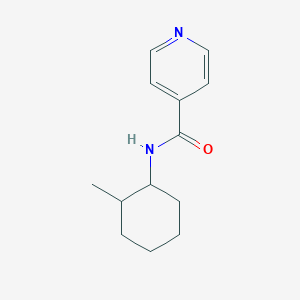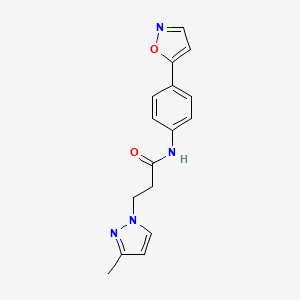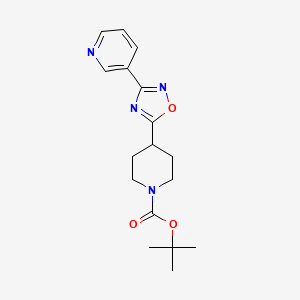![molecular formula C7H4BrN3O2 B7469844 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which contains a pyridine ring fused to an imidazole ring, and a carboxylic acid functional group attached to the pyridine ring.
Wirkmechanismus
The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves the inhibition of various kinases, which results in the modulation of various cellular processes. For instance, the inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1 phase, while the inhibition of GSK3β by this compound results in the activation of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation. Additionally, the inhibition of RIPK1 by this compound leads to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid are diverse and depend on the specific kinase targeted by this compound. For instance, the inhibition of CDK2 by this compound leads to the suppression of cell proliferation, while the inhibition of GSK3β by this compound results in the promotion of cell proliferation and differentiation. Moreover, the inhibition of RIPK1 by this compound leads to the suppression of the inflammatory response, which is implicated in various pathological conditions, such as sepsis and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a valuable tool compound for studying the role of various kinases in cellular processes. The advantages of using this compound include its potent inhibitory activity against various kinases, its high selectivity, and its ability to penetrate cell membranes. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid. One direction is to explore the potential therapeutic applications of this compound in various pathological conditions, such as cancer, inflammation, and viral infections. Another direction is to develop more potent and selective analogs of this compound that can target specific kinases with higher affinity and selectivity. Additionally, the use of this compound as a tool compound for studying the role of various kinases in cellular processes can be further explored.
Synthesemethoden
The synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be achieved through a multi-step process, which involves the reaction of 2-aminopyridine with glyoxylic acid to form 2-(pyridin-2-yl)oxazolidine-2,4-dione, followed by the reaction of this intermediate with bromine to yield 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent inhibitory activity against various kinases, such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and receptor-interacting protein kinase 1 (RIPK1), which are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. Moreover, this compound has been reported to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Eigenschaften
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-2-4-5(3)11-6(10-4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAISHMFUCPNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044771-96-1 |
Source


|
| Record name | 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
